molecular formula C6H9N3S B13442673 (6-Methylsulfanylpyridin-3-yl)hydrazine

(6-Methylsulfanylpyridin-3-yl)hydrazine

Cat. No.: B13442673
M. Wt: 155.22 g/mol
InChI Key: SFUOQDRIJMICRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methylsulfanylpyridin-3-yl)hydrazine is an organic compound that features a pyridine ring substituted with a methylsulfanyl group at the 6-position and a hydrazine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylsulfanylpyridin-3-yl)hydrazine typically involves the reaction of 6-methylsulfanylpyridine with hydrazine. One common method is to react 6-methylsulfanylpyridine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hydrazine, which is a hazardous material.

Chemical Reactions Analysis

Types of Reactions

(6-Methylsulfanylpyridin-3-yl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azo compounds, while reduction can produce primary amines.

Scientific Research Applications

(6-Methylsulfanylpyridin-3-yl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Methylsulfanylpyridin-3-yl)hydrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methylsulfanylpyridin-3-yl)methanol
  • (6-Methylsulfanylpyridin-3-yl)amine
  • (6-Methylsulfanylpyridin-3-yl)thiol

Uniqueness

(6-Methylsulfanylpyridin-3-yl)hydrazine is unique due to the presence of both a hydrazine group and a methylsulfanyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

(6-methylsulfanylpyridin-3-yl)hydrazine

InChI

InChI=1S/C6H9N3S/c1-10-6-3-2-5(9-7)4-8-6/h2-4,9H,7H2,1H3

InChI Key

SFUOQDRIJMICRD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C=C1)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.